(5E)-5-benzylidene-3-{[(3-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a phenylmethylidene group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-iodoaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiazolidinone ring or the phenylmethylidene group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Iodoaniline: Shares the iodophenyl group but lacks the thiazolidinone ring.
Benzylidene derivatives: Compounds with similar phenylmethylidene groups but different core structures.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring but different substituents.
Uniqueness
(5E)-3-{[(3-IODOPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodophenyl group allows for specific interactions in substitution reactions, while the thiazolidinone ring provides stability and potential biological activity.
Properties
Molecular Formula |
C17H13IN2OS2 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[(3-iodoanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13IN2OS2/c18-13-7-4-8-14(10-13)19-11-20-16(21)15(23-17(20)22)9-12-5-2-1-3-6-12/h1-10,19H,11H2/b15-9+ |
InChI Key |
BBDBTNSHIWRRSO-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)I |
Origin of Product |
United States |
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